molecular formula C8H6Cl3FO3S B13999516 2-Fluoroethyl 2,4,5-trichlorobenzene-1-sulfonate CAS No. 93286-18-1

2-Fluoroethyl 2,4,5-trichlorobenzene-1-sulfonate

Cat. No.: B13999516
CAS No.: 93286-18-1
M. Wt: 307.6 g/mol
InChI Key: HBYMUZNHDQMVCS-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the benzene ring, along with a sulfonic acid ester group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester typically involves the esterification of 2,4,5-trichlorobenzenesulfonyl chloride with 2-fluoroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods

On an industrial scale, the production of benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester undergoes various chemical reactions, including:

    Nucleophilic substitution: The ester group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamide or sulfonyl thiocyanate derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfonamide derivatives.

Scientific Research Applications

Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity. The presence of chlorine and fluorine atoms enhances its reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • 2,4,5-Trichlorobenzenesulfonyl chloride
  • 2-Fluoroethanol

Uniqueness

Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it more reactive compared to other sulfonic acid derivatives. This unique combination of properties makes it valuable in various scientific and industrial applications.

Properties

CAS No.

93286-18-1

Molecular Formula

C8H6Cl3FO3S

Molecular Weight

307.6 g/mol

IUPAC Name

2-fluoroethyl 2,4,5-trichlorobenzenesulfonate

InChI

InChI=1S/C8H6Cl3FO3S/c9-5-3-7(11)8(4-6(5)10)16(13,14)15-2-1-12/h3-4H,1-2H2

InChI Key

HBYMUZNHDQMVCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)OCCF

Origin of Product

United States

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